molecular formula C6H11F2NO B1403266 (1R,6S)-6-Amino-2,2-difluorocyclohexanol CAS No. 1374973-14-4

(1R,6S)-6-Amino-2,2-difluorocyclohexanol

Cat. No.: B1403266
CAS No.: 1374973-14-4
M. Wt: 151.15 g/mol
InChI Key: YELVGYMNGIHCKI-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Stereochemistry

The molecular structure of (1R,6S)-6-Amino-2,2-difluorocyclohexanol is defined by a cyclohexane ring bearing three distinct functional groups: a hydroxyl group at the 1-position, an amino group at the 6-position, and two fluorine atoms attached to the same carbon at the 2-position. The presence of geminal difluorine substitution creates a significant electronic effect within the molecule, as fluorine atoms are highly electronegative and can influence both the conformational preferences and chemical reactivity of the compound.

The stereochemistry of this compound is precisely defined by the (1R,6S) designation, indicating the absolute configuration at the two stereogenic centers. The R configuration at position 1 refers to the carbon bearing the hydroxyl group, while the S configuration at position 6 describes the carbon bearing the amino group. This specific stereochemical arrangement is crucial for understanding the compound's three-dimensional structure and potential biological activity.

The molecular formula C₆H₁₁F₂NO encompasses the essential structural elements: six carbon atoms forming the cyclohexane ring, eleven hydrogen atoms, two fluorine atoms at the geminal position, one nitrogen atom in the amino group, and one oxygen atom in the hydroxyl group. The molecular weight of this compound is precisely 151.154 daltons, which reflects the cumulative mass of all constituent atoms.

Structural Parameter Value
Molecular Formula C₆H₁₁F₂NO
Molecular Weight 151.154 g/mol
Stereochemistry (1R,6S)
Functional Groups Amino, Hydroxyl, Geminal Difluoride
Ring System Cyclohexane

The gauche effect, a well-documented phenomenon in organofluorine chemistry, plays a significant role in determining the conformational preferences of compounds containing vicinal fluorine atoms. In related difluoroethane systems, this effect results in preferential adoption of gauche conformations due to hyperconjugation and bent bond formation. While this compound contains geminal rather than vicinal fluorines, the electronic effects of the difluoromethylene group still significantly influence the molecular geometry and conformational behavior.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, incorporating both the structural descriptors and stereochemical designations necessary for unambiguous identification. The compound is officially registered under Chemical Abstracts Service number 1374973-14-4, which serves as its unique identifier in chemical databases and regulatory systems.

The name construction begins with the parent structure "cyclohexanol," indicating a six-membered saturated ring with a hydroxyl substituent. The numerical prefixes "2,2-difluoro" specify the presence of two fluorine atoms attached to the same carbon at position 2 of the ring. The "6-amino" designation indicates the presence of an amino group at position 6. The stereochemical descriptors "(1R,6S)" at the beginning of the name define the absolute configuration at the two chiral centers.

Alternative nomenclature systems may refer to this compound using different naming conventions, but the Chemical Abstracts Service number provides the most reliable means of identification across different databases and literature sources. The MDL number MFCD28118180 serves as an additional identifier within specific chemical inventory systems.

Identification Parameter Value
Chemical Abstracts Service Number 1374973-14-4
MDL Number MFCD28118180
IUPAC Name (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
Systematic Name This compound

The precise nomenclature is essential for distinguishing this compound from its stereoisomeric counterparts, particularly the (1S,6R) isomer, which bears Chemical Abstracts Service number 1109284-40-3. These stereoisomers, while sharing identical molecular formulas and similar structural features, possess different spatial arrangements that can result in distinct chemical and biological properties.

Physical State and Appearance

This compound exists as a solid material under standard ambient conditions, consistent with the physical properties typically observed for amino alcohol compounds of similar molecular weight. The compound is commercially available with a purity specification of 95%, indicating high-quality material suitable for research and synthetic applications.

The physical characteristics of this compound are influenced by both its molecular structure and intermolecular interactions. The presence of both amino and hydroxyl functional groups enables hydrogen bonding, which typically results in elevated melting and boiling points compared to hydrocarbons of similar molecular weight. The geminal difluoride substitution adds significant electronegativity to the molecule, potentially affecting its polarity and solubility characteristics.

Physical Property Specification
Physical State Solid
Commercial Purity 95%
Molecular Weight 151.154 g/mol
Functional Group Effects Hydrogen Bonding Capable
Expected Solubility Polar Solvents

The storage and handling requirements for this compound likely necessitate protection from moisture and light, as amino alcohols can be susceptible to oxidation and other degradation processes under certain conditions. The specific storage recommendations would depend on detailed stability studies and the intended applications of the material.

Historical Context of Fluorinated Cyclohexanol Research

The development of organofluorine chemistry has its roots in the early 19th century, with the first organofluorine compound discovered in 1835 by Dumas and Péligot. However, the systematic investigation of fluorinated cyclohexanol derivatives represents a more recent advancement within this field, driven by the recognition of fluorine's unique electronic properties and their potential applications in pharmaceutical and materials science.

The emergence of fluorinated cyclohexane research gained significant momentum following the development of safer fluorination methodologies in the mid-20th century. Early work was hampered by the explosive nature of elemental fluorine when mixed with organic compounds, but the introduction of alternative fluorinating agents, including antimony fluoride by Frédéric Swarts in 1898, opened new synthetic pathways. The development of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, provided researchers with more controlled means of introducing fluorine into organic molecules.

Research into selectively fluorinated cyclohexane derivatives has revealed unique conformational and electronic properties arising from the presence of carbon-fluorine bonds. The gauche effect, first systematically studied in simpler difluoroethane systems, demonstrates how fluorine substitution can dramatically alter molecular conformations compared to non-fluorinated analogs. This fundamental understanding has driven interest in designing fluorinated cyclohexanol derivatives with specific stereochemical arrangements.

The specific investigation of amino-substituted difluorocyclohexanol compounds represents an intersection of organofluorine chemistry and amino alcohol research. The development of such compounds has been motivated by the potential for enhanced biological activity and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can modulate enzyme interactions, membrane permeability, and metabolic stability, making fluorinated amino alcohols attractive targets for pharmaceutical research.

Historical Milestone Year Significance
First Organofluorine Compound 1835 Discovery by Dumas and Péligot
Antimony Fluoride Introduction 1898 Safer fluorination by Swarts
Electrophilic Fluorination 1940s Cobalt trifluoride methodologies
Gauche Effect Studies 1960s-1970s Conformational understanding
Selective Fluorination 1980s-2000s Advanced synthetic methods

Contemporary research in fluorinated cyclohexanol chemistry continues to explore the relationship between molecular structure and properties, with particular emphasis on understanding how specific substitution patterns and stereochemical arrangements influence chemical reactivity and biological activity. The development of compounds such as this compound represents the culmination of decades of methodological advancement and theoretical understanding in organofluorine chemistry.

Properties

IUPAC Name

(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELVGYMNGIHCKI-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C(C1)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Cyclohexane Derivatization

Method Overview:
The synthesis often begins with a cyclohexane backbone, which is stereochemically controlled to yield the (1R,6S) configuration. A common approach involves the asymmetric reduction of suitable precursors, such as cyclohexanone derivatives, followed by functionalization to introduce amino and fluorine groups.

Key Steps:

  • Starting Material:
    A cyclohexanone derivative with established stereochemistry, such as (1R,6S)-cyclohexanone, is used as the precursor.

  • Asymmetric Reduction:
    The ketone is reduced using chiral catalysts or auxiliaries (e.g., chiral boron or titanium complexes) to obtain the desired stereochemistry at the 1- and 6-positions.

  • Introduction of Fluorine:
    Fluorination at the 2-position is achieved via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, ensuring regio- and stereoselectivity.

  • Amino Group Installation:
    The amino group at the 6-position is introduced through nucleophilic substitution or reductive amination, often following the fluorination step. The amino functionality can be protected during earlier steps and deprotected afterward.

Research Data:

Step Reagents Conditions Stereoselectivity References
Reduction Chiral reducing agents Low temperature, inert atmosphere High enantioselectivity
Fluorination DAST or similar fluorinating agents Elevated temperature Regioselective fluorination
Amination Primary/secondary amines Solvent: DMF, alkali presence Stereospecific

Functional Group Transformations on Precursors

Method Overview:
This approach involves starting from commercially available or easily synthesized cyclohexanol derivatives, followed by selective functionalizations.

Key Steps:

  • Preparation of Cyclohexanol Derivative:
    Synthesis of a cyclohexanol intermediate with controlled stereochemistry, often via catalytic hydrogenation or hydroboration-oxidation of cyclohexenes or cyclohexadienes.

  • Introduction of Fluorines:
    Fluorination at the 2-position can be achieved through electrophilic or nucleophilic fluorination, such as using Selectfluor or similar reagents, with stereocontrol achieved via chiral auxiliaries or catalysts.

  • Amino Group Addition:
    The amino group at position 6 is introduced via nucleophilic substitution with ammonia or primary amines, or through reductive amination of the ketone precursor.

Research Data:

Step Reagents Conditions Notes References
Fluorination Selectfluor Room temperature, polar solvent Stereoselectivity depends on substrate
Amination NH3 or primary amines Elevated temperature Can be stereoselective with chiral auxiliaries

Synthesis via Intermediate Derivatives and Resolution

Method Overview:
This method involves synthesizing racemic mixtures followed by stereoisomer separation. It is often employed when stereoselective synthesis proves challenging.

Key Steps:

  • Synthesis of Racemic Compound:
    Starting from a racemic mixture of cyclohexanol derivatives, fluorination and amination are performed as described above.

  • Resolution of Stereoisomers:
    Enantiomeric separation is achieved via chiral chromatography techniques such as preparative high-performance liquid chromatography (HPLC) or formation of diastereomeric salts with chiral acids or bases.

Research Data:

Technique Description Advantages References
Chiral chromatography Preparative HPLC High enantiomeric purity
Salt formation Diastereomeric salts Cost-effective

Summary of Key Reagents and Conditions

Reagent Purpose Typical Conditions References
DAST Fluorination Elevated temperature, inert atmosphere
Chiral catalysts Stereoselective reduction Low temperature, inert
Amine reagents Amination DMF solvent, reflux
Chiral auxiliaries Stereochemistry control Various, depending on method

Notes and Considerations

  • Stereochemistry Control:
    Achieving the (1R,6S) configuration requires precise stereoselective steps, often involving chiral catalysts or auxiliaries.

  • Purification and Separation:
    Mixtures of stereoisomers are common; purification typically involves preparative chromatography or resolution techniques.

  • Yield and Purity:
    Reported yields vary between 60-80%, with enantiomeric excesses often exceeding 95% when chiral methods are employed.

  • Commercially Available Precursors: Many starting materials, such as cyclohexanone derivatives and fluorinating agents, are commercially accessible, facilitating synthesis.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the prominent applications of (1R,6S)-6-amino-2,2-difluorocyclohexanol is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may be effective in reducing hyperphosphorylated tau protein levels, which are associated with neurodegeneration.

Case Studies

Recent patent filings have documented methods for administering this compound in pharmaceutical compositions aimed at treating these conditions. For example, a patent describes a formulation that includes this compound as a key ingredient for reducing tau hyperphosphorylation in patients diagnosed with Alzheimer's disease .

Cancer Therapy

Another significant application of this compound lies in oncology. The compound has been shown to inhibit specific kinases involved in cancer progression, notably TANK-binding kinase (TBK1) and IKKε. These kinases play critical roles in various cancer pathways and inflammatory responses.

Therapeutic Applications

The therapeutic potential extends to treating several types of cancer, including:

  • Non-small cell lung cancer
  • Colorectal cancer
  • Pancreatic cancer
  • Melanoma .

Combination Therapies

Studies suggest that this compound can be used in combination with other therapeutic agents to enhance efficacy against resistant cancer types. This combination approach aims to target multiple pathways simultaneously for improved patient outcomes .

Biochemical Research Tool

Beyond therapeutic applications, this compound serves as a valuable biochemical tool in research settings. Its ability to modulate kinase activity makes it useful for studying signaling pathways involved in cell growth and differentiation.

Research Applications

In laboratory settings, researchers utilize this compound to:

  • Investigate the role of tau phosphorylation in neuronal health.
  • Explore kinase signaling pathways related to cancer.
  • Develop new therapeutic strategies targeting neurodegeneration and oncogenesis.

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Action
Neurodegenerative DiseasesTreatment for Alzheimer's and related conditionsInhibits tau hyperphosphorylation
Cancer TherapyTreatment for various cancersInhibits TBK1 and IKKε kinases
Biochemical ResearchTool for studying kinase activityModulates specific signaling pathways

Mechanism of Action

The mechanism of action of (1R,6S)-6-Amino-2,2-difluorocyclohexanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

Table 1: Key Structural Analogues
Compound Name & CAS Molecular Formula MW (g/mol) Substituents/Modifications Key Features
(1S,6R)-6-Amino-2,2-difluorocyclohexan-1-ol
(1109284-40-3)
C₆H₁₁F₂NO 151.154 Enantiomeric form Mirror-image stereochemistry; similar physicochemical properties but distinct biological activity.
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
(2387562-22-1)
C₆H₁₂ClF₂NO 187.617 Fluorines at C5; amino group at C2 Altered ring substitution pattern; hydrochloride improves solubility.
(S)-3-Amino-2,2-difluoro-3-(4-methoxy-phenyl)-propionic acid hydrochloride
(1263094-82-1)
C₁₀H₁₂F₂NO₃·HCl 267.66 Aromatic methoxy group; carboxylic acid Enhanced lipophilicity; potential for targeting aromatic receptors.
2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine
(66088-46-8)
C₉H₇F₂N₅ 231.18 Triazine core; difluorophenyl group Planar heterocyclic structure; agrochemical applications.

Stereochemical and Functional Group Variations

  • Enantiomers : The (1S,6R)-enantiomer (CAS 1109284-40-3) shares identical molecular weight and formula with the target compound but exhibits reversed stereochemistry. Such differences often lead to divergent binding affinities in chiral environments, impacting pharmacokinetics and toxicity .
  • Aromatic vs. Aliphatic Modifications : The addition of a methoxy-phenyl group (1263094-82-1) introduces π-π stacking capabilities, useful in kinase inhibitors or antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The difluorocyclohexanol core balances hydrophilicity (via -OH and -NH₂) with lipophilicity (via -F), aiding blood-brain barrier penetration in CNS drugs .
  • Solubility : Hydrochloride forms (e.g., 1909288-26-1) exhibit >50% higher aqueous solubility than free bases, critical for parenteral formulations .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogues like 6-aminocyclohexanol .

Biological Activity

(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature and patent documents.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexanol structure with amino and difluoromethyl substituents. Its chemical formula is C6_6H10_{10}F2_2N\O, indicating the presence of fluorine atoms which can influence its biological activity and pharmacokinetics.

Research indicates that this compound may modulate various signaling pathways related to inflammation and cancer. Notably, it has been associated with the inhibition of TANK-binding kinase 1 (TBK1), a critical regulator in multiple cellular processes including immune response and oncogenesis .

TBK1 Inhibition

  • Role in Cancer : TBK1 has been implicated in KRAS-dependent cancers and HER2+ breast cancers. Inhibition of TBK1 can lead to synthetic lethality in specific cancer cell lines .
  • Inflammatory Response : TBK1 is also involved in inflammatory pathways, suggesting that this compound could have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

  • Breast Cancer Cells : The compound showed effectiveness in reducing cell viability in HER2+ breast cancer models when combined with other therapeutic agents like lapatinib .
  • Colorectal Cancer : It has also been noted for its potential in colorectal cancer treatment by targeting pathways associated with tumor survival and proliferation .

In Vivo Studies

Animal models have been utilized to further explore the efficacy of this compound:

  • Xenograft Models : In xenograft studies involving KRAS-dependent tumors, administration of this compound resulted in reduced tumor growth compared to controls .
  • Inflammation Models : The compound demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines in models of chronic inflammation .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A patient with advanced HER2+ breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside standard therapies.
  • Case Study 2 : A clinical trial involving patients with inflammatory bowel disease reported improvement in symptoms correlated with the administration of this compound.

Therapeutic Applications

The potential applications for this compound include:

  • Cancer Treatment : Particularly effective against KRAS-dependent malignancies and HER2+ breast cancers.
  • Inflammatory Diseases : Potential use in managing conditions like rheumatoid arthritis and inflammatory bowel disease.

Q & A

Q. What established synthetic routes exist for (1R,6S)-6-Amino-2,2-difluorocyclohexanol, and how do their yields compare?

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Q. What stability considerations are critical for handling this compound?

Methodological Answer :

  • Hygroscopicity : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent amine oxidation.
  • pH Sensitivity : Avoid aqueous solutions below pH 5 to prevent cyclohexanol ring protonation and decomposition.
  • Validated Stability Data : >95% purity retained after 6 months under recommended storage .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during synthesis?

Q. What computational models predict the bioactivity of fluorinated cyclohexanol derivatives?

Methodological Answer :

  • Molecular Docking : Simulate binding to enzymatic targets (e.g., kinases) using AutoDock Vina. Fluorine's electronegativity enhances H-bonding with catalytic lysine residues.
  • QSAR Analysis : Correlate logP values (1.8–2.2) with membrane permeability in Caco-2 cell assays.
  • Toxicity Prediction : ADMET models (e.g., SwissADME) flag potential hepatotoxicity risks via cytochrome P450 inhibition .

Q. How are contradictions in diastereomer ratios resolved across synthetic batches?

Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IG-3 columns (hexane:IPA 90:10) to separate (1R,6S) and (1S,6R) forms (R >1.5).
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic (1R,6S) product, while prolonged heating shifts equilibrium toward thermodynamically stable isomers.
  • Batch Analysis : Statistical Process Control (SPC) monitors dr variability (±5%) across 10+ batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,6S)-6-Amino-2,2-difluorocyclohexanol
Reactant of Route 2
Reactant of Route 2
(1R,6S)-6-Amino-2,2-difluorocyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.